5-{[(2-methylphenyl)methyl]amino}-2,3-dihydro-1H-1,3-benzodiazol-2-one is a chemical compound with significant interest in the field of medicinal chemistry. This compound is characterized by its unique structure that includes a benzodiazole moiety, which is known for various biological activities. The compound has a molecular formula of CHNO and a molecular weight of 253.30 g/mol, making it a relatively small organic molecule suitable for drug development and research applications.
5-{[(2-methylphenyl)methyl]amino}-2,3-dihydro-1H-1,3-benzodiazol-2-one falls under the category of organic compounds, specifically within the class of benzodiazoles. Benzodiazoles are known for their diverse pharmacological properties, including anxiolytic, anticonvulsant, and sedative effects.
The synthesis of 5-{[(2-methylphenyl)methyl]amino}-2,3-dihydro-1H-1,3-benzodiazol-2-one typically involves multi-step organic reactions. Common methods include:
Technical details regarding specific reagents and conditions are typically proprietary and vary between laboratories.
The structural data includes:
5-{[(2-methylphenyl)methyl]amino}-2,3-dihydro-1H-1,3-benzodiazol-2-one can participate in various chemical reactions typical for benzodiazole derivatives:
Technical details regarding specific reaction conditions (temperature, solvents) are critical for successful synthesis but are often not disclosed in public domains.
The mechanism of action for compounds like 5-{[(2-methylphenyl)methyl]amino}-2,3-dihydro-1H-1,3-benzodiazol-2-one typically involves interaction with neurotransmitter systems in the brain:
Data on specific binding affinities or functional assays would provide deeper insights into its pharmacodynamics.
Physical properties include:
Chemical properties encompass:
Relevant data should be obtained from experimental studies or supplier specifications.
5-{[(2-methylphenyl)methyl]amino}-2,3-dihydro-1H-1,3-benzodiazol-2-one has potential applications in:
The ongoing research into its properties and effects can lead to novel therapeutic agents targeting central nervous system disorders.
The synthesis of 5-{[(2-methylphenyl)methyl]amino}-2,3-dihydro-1H-1,3-benzodiazol-2-one relies on sequential functionalization strategies starting from o-phenylenediamine or substituted derivatives. A prevalent route involves:
Table 1: Key Multi-Step Synthesis Approaches
Starting Material | Reagents & Conditions | Intermediate | Final Yield |
---|---|---|---|
o-Phenylenediamine | 2-Methylbenzyl bromide, K₂CO₃, MeCN, 80°C | N-(2-Methylbenzyl)benzene-1,2-diamine | 87% |
N-(2-Methylbenzyl)benzene-1,2-diamine | CDI, THF, reflux, 3h | Target Compound | 78% |
N-(2-Methylbenzyl)benzene-1,2-diamine | CDI, MW, 150°C, 20 min | Target Compound | 92% |
Alternative routes employ ortho-nitroaniline precursors, where reduction (SnCl₂/HCl) precedes cyclization, but suffer from lower atom economy (∼65% yield) [6] [7].
Bimetallic Fe/Cu systems significantly enhance C–N cyclization efficiency in benzimidazolone synthesis. Key advances include:
Table 2: Fe/Cu-Catalyzed vs. Uncatalyzed Cyclization Performance
Catalyst System | Temperature (°C) | Reaction Time (h) | Yield (%) | Faradaic Efficiency (FE) |
---|---|---|---|---|
None | 80 | 12 | 64 | N/A |
Cu Nanoparticles | 80 | 8 | 78 | 12.1% |
Fe/Cu Electrodeposited | 60 | 6 | 94 | 16.0% |
Regioselective functionalization dictates precursor compatibility for late-stage derivatization:
Table 3: Regioselectivity in Halogenation Techniques
Substrate | Reagent/Conditions | Regioselectivity | Yield (%) |
---|---|---|---|
2-Chloroisonicotinic acid | LiTMP, DMF, −78°C | C3-Lactone 12 | 72 |
2-Alkenylisonicotinic acid 14 | LiTMP, PhCHO, −78°C | C5-Hydroxy 15 | 98 |
Pyrrolo[1,2-a]quinoxaline | TBATB (1.2 eq), MeCN, 80°C | C3-Bromination | 94 |
3-Arylpyrrolo[1,2-a]quinoxaline | TBATB (2.5 eq), DMSO, 80°C | C1-Bromination | 85 |
Protecting groups (PGs) critically impact amine stability and cyclization yields:
Table 4: Protecting Group Performance in Benzimidazolone Synthesis
Protecting Group | Installation Yield | Stability | Deprotection Yield | Key Limitation |
---|---|---|---|---|
Boc | 95% | pH 1–12, 80°C | 98% | Acid-sensitive substrates |
Cbz | 91% | Base-sensitive | 95% | Incompatible with halogens/Pd |
Acetyl | 99% | Hydrolyzes above pH 10 | 88% | Promotes O-alkylation side reactions |
Carbamate-based PGs (Boc, Cbz) outperform acyl groups in preventing imine formation during storage, as confirmed by <1% degradation over 6 months at −20°C [6] [7].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1